16,17-Epiestriol Demonstrates 13-Fold ERβ Selectivity Relative to Estradiol in Competitive Binding Assays
16,17-Epiestriol exhibits a relative binding affinity (RBA) of 1.0 for ERα and 13 for ERβ, compared to estradiol (RBA = 100 for both receptors) [1]. This represents a 13-fold selectivity for ERβ over ERα [1]. In contrast, estriol shows RBAs of 12.65 (ERα) and 26 (ERβ), while 17-epiestriol shows 55.45 (ERα) and 79-80 (ERβ) [1].
| Evidence Dimension | Relative Binding Affinity (RBA) to Estrogen Receptors |
|---|---|
| Target Compound Data | ERα: 1.0; ERβ: 13 |
| Comparator Or Baseline | Estradiol: ERα: 100; ERβ: 100; Estriol: ERα: 12.65, ERβ: 26; 17-Epiestriol: ERα: 55.45, ERβ: 79-80 |
| Quantified Difference | 13-fold higher affinity for ERβ vs ERα for target compound; distinct RBA profile versus all comparators |
| Conditions | Competitive binding assay using recombinant human ERα and ERβ |
Why This Matters
This ERβ selectivity is mechanistically distinct from non-selective estrogens like estradiol and from other estriol epimers, making 16,17-epiestriol a valuable tool for dissecting ERβ-specific signaling in research applications.
- [1] Wikipedia contributors. Estrogen receptor alpha - Ligands. Wikipedia, The Free Encyclopedia. Data aggregated from primary literature including Kuiper et al., Endocrinology 1997;138(3):863-870. View Source
